molecular formula C12H16INO B5131546 N-(4-iodo-2-methylphenyl)pentanamide

N-(4-iodo-2-methylphenyl)pentanamide

Cat. No. B5131546
M. Wt: 317.17 g/mol
InChI Key: GYYZJIRHWRDMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-iodo-2-methylphenyl)pentanamide, also known as IMP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. IMP is a derivative of pentanamide and contains an iodine and a methyl group on its phenyl ring.

Scientific Research Applications

N-(4-iodo-2-methylphenyl)pentanamide has been used in various scientific research applications, such as in the development of new drugs and as a tool for studying biological systems. N-(4-iodo-2-methylphenyl)pentanamide has been reported to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. Additionally, N-(4-iodo-2-methylphenyl)pentanamide has been used as a tracer in positron emission tomography (PET) imaging studies to investigate the distribution and pharmacokinetics of drugs in vivo.

Mechanism of Action

The mechanism of action of N-(4-iodo-2-methylphenyl)pentanamide is not fully understood, but it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins. Prostaglandins are lipid mediators that play a role in inflammation and pain. By inhibiting COX-2, N-(4-iodo-2-methylphenyl)pentanamide may reduce the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects
N-(4-iodo-2-methylphenyl)pentanamide has been shown to have anti-inflammatory and analgesic effects in various animal models. In a study on rats, N-(4-iodo-2-methylphenyl)pentanamide was found to reduce paw edema and pain sensitivity in a dose-dependent manner. Additionally, N-(4-iodo-2-methylphenyl)pentanamide has been reported to have a low toxicity profile, making it a promising candidate for further research.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-iodo-2-methylphenyl)pentanamide in lab experiments is its high purity, which allows for accurate and reproducible results. Additionally, N-(4-iodo-2-methylphenyl)pentanamide has been reported to have low toxicity, making it a safer alternative to other compounds. However, one limitation of using N-(4-iodo-2-methylphenyl)pentanamide is its high cost, which may limit its use in larger studies.

Future Directions

There are several future directions for the research on N-(4-iodo-2-methylphenyl)pentanamide. One potential direction is the development of new drugs based on N-(4-iodo-2-methylphenyl)pentanamide's anti-inflammatory and analgesic properties. Additionally, further research is needed to fully understand the mechanism of action of N-(4-iodo-2-methylphenyl)pentanamide and its potential applications in the treatment of various diseases. Furthermore, N-(4-iodo-2-methylphenyl)pentanamide may be used as a tracer in PET imaging studies to investigate the pharmacokinetics of other drugs in vivo. Overall, N-(4-iodo-2-methylphenyl)pentanamide has shown promising results in various scientific research applications and warrants further investigation.

Synthesis Methods

The synthesis of N-(4-iodo-2-methylphenyl)pentanamide involves the reaction of 4-iodo-2-methylbenzoic acid with pentanoyl chloride in the presence of triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(4-iodo-2-methylphenyl)pentanamide. This method has been reported to yield high-quality N-(4-iodo-2-methylphenyl)pentanamide with a purity of over 95%.

properties

IUPAC Name

N-(4-iodo-2-methylphenyl)pentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO/c1-3-4-5-12(15)14-11-7-6-10(13)8-9(11)2/h6-8H,3-5H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYYZJIRHWRDMRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C=C(C=C1)I)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-iodo-2-methylphenyl)pentanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.